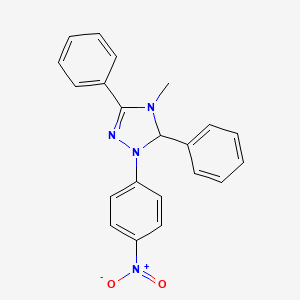
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and an aldehyde functional group. This compound is part of the indene family, which is known for its bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of the bromine atom and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.
相似化合物的比较
Similar Compounds
4,6-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine atom and aldehyde group.
7-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the methyl groups.
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
The unique combination of the bromine atom, methyl groups, and aldehyde functional group in 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
88632-92-2 |
|---|---|
分子式 |
C12H13BrO |
分子量 |
253.13 g/mol |
IUPAC 名称 |
7-bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)12(13)8(2)11(7)6-14/h6H,3-5H2,1-2H3 |
InChI 键 |
IKJHWRMJIBOUFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCC2=C(C(=C1C=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



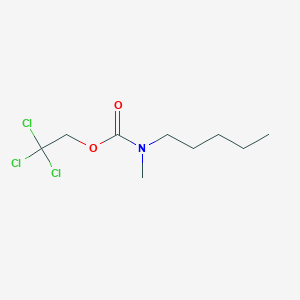
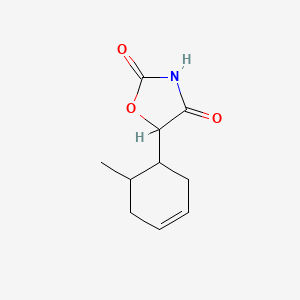
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
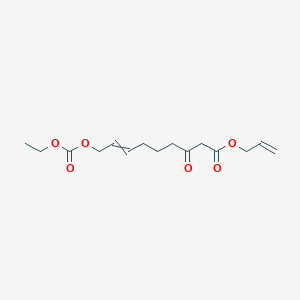
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
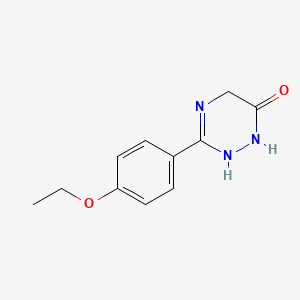

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)

![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)
